molecular formula C15H12Cl2N4O2 B2770202 N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide CAS No. 339102-53-3

N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide

Cat. No.: B2770202
CAS No.: 339102-53-3
M. Wt: 351.19
InChI Key: JEZKUILHUAOADY-UHFFFAOYSA-N
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Description

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with cyano and methoxy groups, and a dichlorobenzyl group linked through an oxime formamide moiety

Scientific Research Applications

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide typically involves multi-step organic reactions. A possible synthetic route could start with the functionalization of a pyridine derivative, followed by the introduction of the cyano and methoxy groups. The final step might involve the formation of the oxime formamide linkage with the dichlorobenzyl group under specific reaction conditions, such as the use of a base or an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions might be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the dichlorobenzyl group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce an amine-substituted pyridine.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridine derivatives with cyano and methoxy substitutions, as well as oxime formamide derivatives with different aromatic groups.

Uniqueness

The uniqueness of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide could lie in its specific substitution pattern and the presence of the dichlorobenzyl oxime formamide moiety, which might confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-(3-cyano-4-methoxypyridin-2-yl)-N-[(2,3-dichlorophenyl)methoxy]methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O2/c1-22-13-5-6-19-15(11(13)7-18)20-9-21-23-8-10-3-2-4-12(16)14(10)17/h2-6,9H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZKUILHUAOADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N=CNOCC2=C(C(=CC=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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